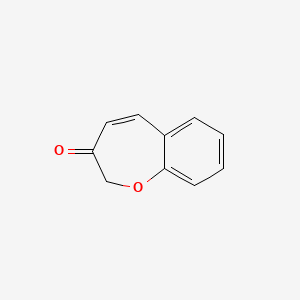

1-Benzoxepin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoxepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXWDVCAVGNSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460434 | |

| Record name | 1-Benzoxepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369376-68-1 | |

| Record name | 1-Benzoxepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoxepin 3 2h One and Its Derivatives

Classical Cyclization and Ring-Forming Approaches

Traditional ring-forming reactions remain a cornerstone for the synthesis of benzoxepinone structures. These methods often involve the intramolecular cyclization of a suitably functionalized acyclic precursor.

Dieckmann Cyclization Strategies for Benzoxepinone Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for creating five- and six-membered rings. wikipedia.orglibretexts.orgpressbooks.pub This reaction proceeds via the deprotonation of an α-carbon to an ester, forming an enolate which then attacks the other ester group, leading to a cyclic β-keto ester after workup. wikipedia.orglibretexts.orgmychemblog.com While highly effective for smaller rings, its application to the formation of seven-membered rings, such as the benzoxepinone core, can be more challenging and may result in lower yields. wikipedia.org However, it has been successfully employed. For instance, the synthesis of 7-alkyl-substituted 2H-1,5-benzodioxepin-3(4H)-ones has been achieved through the Dieckmann condensation of dimethyl 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]diacetate followed by decarboxylation. google.com Similarly, (1E)-7-(Prop-1-enyl)-2H-benzo[b] arkat-usa.orgnih.govdioxepin-3(4H)-one was synthesized from a diacetate precursor via Dieckmann condensation, followed by saponification and decarboxylation. researchgate.net A regioselective Dieckmann condensation has also been a key step in accessing certain benzoxathiepinone derivatives. researchgate.net

Table 1: Examples of Dieckmann Cyclization in Benzoxepinone Synthesis

| Starting Material | Product | Key Features | Reference(s) |

| Dimethyl 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]diacetate | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Followed by decarboxylation | google.com |

| Dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate | (1E)-7-(Prop-1-enyl)-2H-benzo[b] arkat-usa.orgnih.govdioxepin-3(4H)-one | Involves isomerization and subsequent Dieckmann condensation | researchgate.net |

| Diester 94 (structure not shown) | Benzoxathiepinone 27 (structure not shown) | Regioselective condensation followed by hydrolysis and decarboxylation | researchgate.net |

Wittig Reaction and Homologation Protocols

The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, is a versatile tool in organic synthesis. wikipedia.orgmasterorganicchemistry.com It can be applied in an intramolecular fashion to construct cyclic systems, including benzoxepinones. A two-step synthesis of benzoxepinones has been developed utilizing a base-free phosphane-catalyzed intramolecular Wittig reaction. nih.gov In this process, 3-methyl-1-phenyl-2-phospholene 1-oxide serves as a precatalyst and trimethoxysilane (B1233946) as a reducing agent. nih.gov

Homologation protocols, which extend a carbon chain by a single methylene (B1212753) unit, often in conjunction with the Wittig reaction, are also valuable. mcmaster.caharvard.edu For instance, a one-pot synthesis of 3H-2-benzoxepin-1-ones has been achieved through a sequence involving an isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction. nih.govacs.org This method combines the efficiency of multicomponent reactions with the reliable ring-closing ability of the Wittig olefination.

The stereochemistry of the resulting alkene from a Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org The Schlosser modification allows for the formation of (E)-alkenes from non-stabilized ylides. wikipedia.org

Oxidative Ring-Expansion via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org This reaction has proven to be a valuable method for the synthesis of benzoxepinones through the ring expansion of corresponding chromanone precursors. rsc.orgrsc.org The reaction involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxyacid, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

This method is particularly useful for synthesizing chiral lactones from chiral or racemic ketones, making it a key step in the synthesis of various biologically active natural products. nih.gov For example, the Baeyer-Villiger oxidation of a tetracyclic diketone with meta-chloroperoxybenzoic acid (m-CPBA) has been used to produce a lactone with high regioselectivity. nih.gov In another instance, a two-step oxidation process involving dehydrogenation followed by an FMO5-mediated Baeyer-Villiger oxidation was identified in the metabolic pathway of a chromeno[4,3,2-de]phthalazin-3(2H)-one derivative. nih.gov

Table 2: Reagents for Baeyer-Villiger Oxidation

| Reagent | Substrate Type | Product | Reference(s) |

| Peroxyacids (e.g., m-CPBA) | Ketones, Cyclic Ketones | Esters, Lactones | wikipedia.orgorganic-chemistry.orgnih.gov |

| Hydrogen Peroxide with Lewis Acid | Ketones | Esters | organic-chemistry.org |

| Flavin-containing monooxygenases (FMOs) | Ketone intermediates | Ring-opened metabolites | nih.gov |

Condensation Reactions with Benzoxepin Precursors

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of benzoxepinone synthesis, these reactions can be used to build upon pre-existing benzoxepinone scaffolds or to construct the ring system itself. For example, novel four-fused-ring chromeno-benzoxepinones have been synthesized through the reaction of 1-benzoxepin-5-ones with salicylaldehydes. arkat-usa.org This one-pot reaction proceeds via a domino sequence of an oxa-Michael addition, an aldol (B89426) condensation, and dehydration, mediated by 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO). arkat-usa.org

Another approach involves the base-induced condensation-cyclization of 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones with reagents like methyl 2-cyano-3,3-dimethylthioacrylate using potassium hydroxide (B78521) in DMF. A three-step strategy for the synthesis of 2-benzoxepin-3(1H)-ones has also been developed, which involves an initial intermolecular Heck coupling, followed by reduction of the carbonyl, and finally a base-induced intramolecular condensation. researchgate.net

Transition Metal-Catalyzed Cyclocarbonylation Reactions

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis due to their efficiency and selectivity. sioc-journal.cnmdpi.comsemanticscholar.org Cyclocarbonylation, in particular, offers a direct route to cyclic carbonyl compounds. Palladium catalysts have been extensively used for the synthesis of lactones through cyclocarbonylation reactions of allylic alcohols. mdpi.com While often requiring harsh conditions of high pressure and temperature, these methods can be highly effective. mdpi.com The development of new catalytic systems aims to achieve these transformations under milder conditions. mdpi.com Transition-metal-catalyzed carbonylation can utilize carbon monoxide gas or CO surrogates as the C1 building block. sioc-journal.cn

Multicomponent Reaction (MCR) Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly efficient and atom-economical. researchgate.netacsgcipr.org These reactions are increasingly being applied to the synthesis of complex heterocyclic scaffolds. A one-pot synthesis of multisubstituted 3H-2-benzoxepin-1-ones has been developed using a sequence that combines a Passerini or Ugi multicomponent reaction with an intramolecular Wittig reaction. nih.govacs.org This strategy allows for the rapid assembly of the benzoxepinone core from simple starting materials. nih.govacs.org

Isocyanide-Based Multicomponent Reaction/Wittig Sequences

A notable and efficient one-pot method for synthesizing multisubstituted 3H-2-benzoxepin-1-ones involves a sequence of an isocyanide-based multicomponent reaction (I-MCR) followed by an intramolecular Wittig reaction. acs.orgnih.gov This strategy provides a convergent and diversity-oriented approach to these heterocyclic structures.

The reaction typically begins with a Passerini reaction, a three-component reaction involving a phosphonium salt, an arylglyoxal, and an isocyanide. acs.org This is followed by an intramolecular Wittig reaction in the presence of a base like triethylamine (B128534) (NEt₃) to yield the 3H-2-benzoxepin-1-one derivatives in good yields. acs.orgnih.gov This sequential process allows for the assembly of complex molecules from simple starting materials in a single operation, highlighting the efficiency of multicomponent reactions in modern organic synthesis. researchgate.net The versatility of this method is demonstrated by its ability to accommodate various substituents on the starting materials, leading to a library of diversely substituted benzoxepinones. acs.orgccnu.edu.cn

A plausible mechanism for this sequential reaction involves the initial formation of an anhydride (B1165640) intermediate from the reaction of a phosphonium salt and an acyl chloride in the presence of a base. This is followed by deprotonation to form a phosphorus ylide, which then undergoes an intramolecular Wittig reaction to furnish the final 1H-isochromen-1-one product. mdpi.com

Domino Reactions Involving Oxa-Michael Addition and Aldol Condensation

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, have proven to be a powerful tool for the synthesis of complex cyclic systems. For the construction of benzoxepinone-related structures, a domino sequence involving an oxa-Michael addition and an subsequent aldol condensation has been effectively employed. arkat-usa.orgtamu.edu

This strategy has been utilized in the synthesis of novel four-fused-ring chromeno-benzoxepinones. arkat-usa.org The reaction of 1-benzoxepin-5-ones with salicylaldehydes, mediated by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), initiates a domino sequence. arkat-usa.org The process begins with an oxa-Michael addition of the salicylaldehyde's phenolate (B1203915) anion to the α,β-unsaturated ketone of the 1-benzoxepin-5-one. arkat-usa.org This is followed by an intramolecular aldol condensation and subsequent dehydration to afford the target chromeno-benzoxepinones in good yields. arkat-usa.org

The proposed mechanism for this transformation begins with the abstraction of the phenolic proton from salicylaldehyde (B1680747) by DABCO, generating a phenolate anion. This anion then acts as a nucleophile in a Michael addition to the 1-benzoxepin-5-one. The resulting intermediate undergoes an intramolecular crossed aldol reaction, followed by protonation and dehydration to yield the final fused-ring product. arkat-usa.org This type of reaction highlights the efficiency of domino sequences in rapidly building molecular complexity from relatively simple starting materials.

Regioselective Synthetic Pathways to Substituted Benzoxepinones

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing substituted aromatic and heterocyclic compounds. In the context of benzoxepinones, several regioselective synthetic strategies have been developed to introduce substituents at specific positions on the heterocyclic ring.

One approach involves the rearrangement of alkynyl arylaldehydes to furnish benzoxepinones with good regioselectivity. beilstein-journals.org Another method describes the regioselective N-1 and C-2 diacylation of 3-substituted indoles with arylglyoxal hydrates, which can be controlled by subtle changes in the copper catalyst, additive, and solvent to produce indolyl diketones. rsc.org While not directly producing benzoxepinones, this demonstrates the principle of achieving regioselectivity in related heterocyclic systems.

Furthermore, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones with programmable substitution patterns. nih.gov These substituted benzofuranones can then be converted to substituted benzofurans, showcasing a method for controlled substituent placement that could potentially be adapted for benzoxepinone synthesis. nih.gov The construction of atropisomeric benzoxepinones has also been achieved through iodolactonizations of 6-substituted-5(Z)-olefinic acids, highlighting a pathway that controls both regioselectivity and stereochemistry. researchgate.net

Synthesis of Specific 1-Benzoxepin-3(2H)-one Analogs and Derivatives

The synthesis of specific analogs and derivatives of this compound is often driven by the desire to explore their biological activities or material properties. A variety of synthetic methods have been tailored to produce these specific molecules.

For instance, 3-dimethylamino-1-benzoxepin-5(2H)-one can be synthesized by reacting 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione with dimethylamine (B145610) in the presence of a catalytic amount of p-toluenesulfonic acid. prepchem.com The reaction proceeds with the removal of water to drive the equilibrium towards the formation of the enamine product. prepchem.com

Another example is the synthesis of 6-hydroxy-1-benzoxepin-3,5(2H),4H)-dione. acs.org The synthesis of conformationally restricted benzoxepin-type analogs of combretastatin (B1194345) has also been reported. tandfonline.comtandfonline.com These syntheses often involve multi-step sequences starting from simpler benzoxepinone cores. For example, 3,4-dihydro-2H-1-benzoxepin-5-one can be converted to its triflate derivative and then subjected to Suzuki coupling with various boronic acids to introduce substituents at the 5-position. tandfonline.comtandfonline.com

Furthermore, novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives have been synthesized and evaluated as protein-tyrosine kinase (PTK) inhibitors. iucr.orgnih.gov These syntheses often involve aldol-type condensations of substituted 3,4-dihydro-1-benzoxepin-5(2H)-ones with aromatic aldehydes to introduce benzylidene substituents at the 4-position. iucr.orgnih.gov

A novel metal-free synthesis of 3-substituted isocoumarins, which are structurally related to benzoxepinones, has been achieved through a sequential O-acylation/Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with various acid chlorides. mdpi.com This method offers high functional group tolerance and excellent yields. mdpi.com

The synthesis of 1-benzoxepin derivatives has also been accomplished through the cycloaddition of 3-pyrrolidinobenzofuran with dimethyl acetylenedicarboxylate, followed by a thermal rearrangement of the resulting [2+2] cycloadduct. researchgate.net Subsequent hydrolysis and further reactions can afford various 1-benzoxepin derivatives. researchgate.net

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 3H-2-Benzoxepin-1-ones | Phosphonium salt, arylglyoxal, isocyanide | Isocyanide-Based Multicomponent Reaction/Wittig Sequence | acs.orgnih.gov |

| Chromeno-benzoxepinones | 1-Benzoxepin-5-ones, salicylaldehydes | Oxa-Michael Addition/Aldol Condensation | arkat-usa.org |

| 3-Dimethylamino-1-benzoxepin-5(2H)-one | 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione, dimethylamine | Enamine formation | prepchem.com |

| 5-Substituted-2,3-dihydro-1-benzoxepins | 3,4-Dihydro-2H-1-benzoxepin-5-one, boronic acids | Suzuki Coupling | tandfonline.comtandfonline.com |

| 4-Benzylidene-3,4-dihydro-1-benzoxepin-5(2H)-ones | 3,4-Dihydro-1-benzoxepin-5(2H)-ones, aromatic aldehydes | Aldol Condensation | iucr.orgnih.gov |

| 1-Benzoxepin derivatives | 3-Pyrrolidinobenzofuran, dimethyl acetylenedicarboxylate | Cycloaddition/Thermal Rearrangement | researchgate.net |

| 6-Hydroxy-1-benzoxepin-3,5(2H),4H)-dione | Not specified in abstract | Not specified in abstract | acs.org |

| 3-Substituted Isocoumarins | (2-Carboxybenzyl)-triphenylphosphonium bromide, acid chlorides | O-acylation/Wittig Reaction | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 1 Benzoxepin 3 2h One

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-benzoxepin-3(2H)-one and its derivatives is dictated by the presence of both electrophilic and nucleophilic centers. The carbonyl carbon is a key electrophilic site, susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is fundamental to many synthetic transformations of this heterocyclic system.

Nucleophilic addition to the carbonyl group is a common reaction pathway. For instance, the reaction of 4,5-dihydro-2-benzoxepine-1,3-dione with primary or secondary amines leads to the formation of 3-amino-1-benzoxepin-5(2H)-one derivatives. This amination is often accelerated by acid catalysis.

The benzene (B151609) ring, while generally less reactive than the carbonyl group, can undergo electrophilic aromatic substitution. The position of substitution is directed by the electron-donating oxygen atom of the oxepine ring. A notable example is the bromination of the benzene ring, which can enhance the pharmacological activity of the resulting compound.

Furthermore, the heterocyclic oxepin (B1234782) moiety itself can participate in reactions. For example, 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one, a related compound, features a carbonyl group that readily engages in nucleophilic additions. cymitquimica.com The presence of the bromine atom also introduces a site for further functionalization through various coupling reactions. cymitquimica.com

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Nucleophilic Addition | Primary/Secondary Amines | 3-Amino-1-benzoxepin-5(2H)-one derivatives | |

| Electrophilic Aromatic Substitution | Bromine | Bromo-substituted benzoxepinones |

Ring-Opening and Rearrangement Reactions

The seven-membered ring of this compound and its analogs is subject to various ring-opening and rearrangement reactions, driven by thermal, photochemical, or chemical stimuli. These transformations often lead to the formation of different, often more stable, carbocyclic or heterocyclic systems.

At elevated temperatures, 1-benzoxepin derivatives can undergo rearrangement to form 1-naphthol (B170400) derivatives. researchgate.net The rate of this transformation is significantly influenced by the electron density of the oxepin ring, with electron-donating groups favoring the rearrangement. researchgate.net This reaction provides a synthetic route from the heterocyclic benzoxepin system to the aromatic naphthalene (B1677914) core.

A study involving 1-(dialkylamino)-8-vinylnaphthalenes demonstrated a thermal rearrangement that proceeds via a hydride shift from an N-methyl group to the vinyl carbon, forming a dipolar intermediate which then cyclizes. scispace.com While not a direct example involving this compound, it illustrates a relevant thermal rearrangement mechanism in a related system.

Upon irradiation, 1-benzoxepin derivatives can undergo photochemical transformations. For instance, they can be converted into 2a,7b-dihydrocyclobuta[b]benzofurans. researchgate.net This reaction involves a cycloaddition process initiated by light.

Photochemical isomerization is another observed reaction. In a related system, the synthesis of pterulone, a chlorinated 1-benzoxepin derivative, involved a photochemical isomerization step to convert a mixture of E and Z isomers into the pure E isomer. researchgate.netmolaid.com Similarly, cyclohept-2-enone-3-carboxylic acid undergoes photochemical isomerization from its cis- to its trans-form upon direct irradiation or in the presence of a triplet sensitizer. researchgate.net These examples highlight the potential for light-induced stereochemical changes in the oxepin ring.

The benzoxepine (B8326511) ring can also participate in cycloaddition reactions, leading to the formation of complex polycyclic structures. smolecule.com These reactions are a powerful tool for building molecular complexity. Pericyclic reactions, which include cycloadditions, are characterized by a concerted series of bond-breaking and bond-making events in a single kinetic step. msu.edu

The Beckmann rearrangement provides a classic method for converting oximes into amides or lactams. byjus.comwikipedia.org This reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride. wikipedia.orgresearchgate.net The reaction involves the rearrangement of an oxime functional group to a substituted amide. wikipedia.org

In the context of benzoxepin derivatives, the oxime of this compound can be subjected to a Beckmann rearrangement to yield a lactam, a cyclic amide. beilstein-journals.org Specifically, the Beckmann rearrangement of (E)-5-oximino-3,4-dihydro-1(2H)-benzoxepines, catalyzed by InBr3 and AgOTf, results in the formation of 5-oxo-benzoxazocine derivatives in excellent yields. researchgate.net The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequent migration of the group anti-periplanar to the leaving group to the nitrogen atom leads to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization. byjus.commasterorganicchemistry.com

| Starting Material | Reagents | Product | Reference |

| (E)-5-oximino-3,4-dihydro-1(2H)-benzoxepines | InBr3, AgOTf, refluxing acetonitrile | 5-oxo-benzothiazocine derivative | researchgate.net |

| Tricyclic ketone | Hydroxylamine-O-sulfonic acid, glacial AcOH | Lactams | beilstein-journals.org |

| Oxime | TsCl, NaOH, dioxane/H2O | Lactam | beilstein-journals.org |

The double bonds and carbonyl groups within the this compound scaffold are susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, yielding aldehydes or ketones after a reductive workup, or carboxylic acids or carbon dioxide after an oxidative workup. libretexts.org

In a study relevant to benzene metabolism, 4,5-benzoxepin was shown to be epoxidized by cytochrome P450 enzymes to a reactive 2,3-epoxyoxepin intermediate. mdpi.com This intermediate rapidly undergoes ring-opening to form 1H-2-benzopyran-1-carboxaldehyde. mdpi.comunh.edu This suggests that the oxepin ring can be opened through an epoxidation-rearrangement sequence.

Oxidative cleavage of 1,3-dicarbonyl compounds and α-hydroxy ketones to carboxylic acids can be achieved using Oxone, offering a milder alternative to the haloform reaction. organic-chemistry.org This methodology could potentially be applied to derivatives of this compound that possess such functionalities.

The mechanism of oxidative cleavage can vary. For instance, the oxidation of 4,5-benzoxepin with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is proposed to proceed through a radical cation intermediate. mdpi.com

Beckmann Rearrangement of Oxime Derivatives

Reductive Transformations of the Carbonyl Functionality

The carbonyl group of this compound and its analogs can be reduced to a hydroxyl group or completely removed. Standard reducing agents are employed for these transformations. For example, in the synthesis of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds, the reduction of an ester group to an alcohol was achieved using lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). acs.org

Chemoselective reductions are also possible. For instance, the double bond in a 5-amino-substituted 2,5-dihydro-1-benzoxepine was selectively reduced using diimide, generated in situ from p-toluenesulfonyl hydrazide and potassium acetate, to yield the corresponding 2,3,4,5-tetrahydro-1-benzoxepine. acs.org This method was preferred over catalytic hydrogenation, which led to the formation of byproducts. acs.org

Samarium diiodide (SmI2) has been used to induce cyclizations of ketoesters, where the initial step involves the reduction of the ketone to a ketyl radical. beilstein-journals.org This highlights the utility of single-electron transfer reagents in the reductive chemistry of ketones within complex molecules.

| Starting Material | Reducing Agent | Product | Reference |

| Ester derivative | Lithium aluminum hydride (LiAlH4) | Benzyl alcohol derivative | acs.org |

| (E)-α,β-unsaturated ester | Diisobutylaluminium hydride (DIBAL-H) | Allylic alcohol | acs.org |

| 5-Amino-substituted 2,5-dihydro-1-benzoxepine | Diimide (from p-toluenesulfonyl hydrazide and potassium acetate) | 2,3,4,5-Tetrahydro-1-benzoxepine | acs.org |

| Ketoester | Samarium diiodide (SmI2) | Cyclooctanol derivative | beilstein-journals.org |

Catalytic Hydrogenation to Benzoxepinols

The reduction of the ketonic carbonyl group in this compound to a secondary alcohol yields 2,3,4,5-tetrahydro-1-benzoxepin-3-ol. This transformation can be achieved through catalytic hydrogenation or with the use of chemical hydrides. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. numberanalytics.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzoxepinone. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product, 2,3,4,5-tetrahydro-1-benzoxepin-3-ol. libretexts.org While lithium aluminum hydride (LiAlH4) is a more powerful reducing agent, sodium borohydride is sufficiently reactive for the reduction of ketones and offers the advantage of being more selective and safer to handle. libretexts.org

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol |

Reductive Amination for Benzoxepinamines

The conversion of 4,5-dihydro-1-benzoxepin-3(2H)-one into various 2,3,4,5-tetrahydro-1-benzoxepin-3-amines is a key transformation for introducing nitrogen-containing functional groups. rsc.org This is typically achieved through reductive amination, a process that involves the reaction of the ketone with an amine in the presence of a reducing agent. sigmaaldrich.com

In a described procedure, 4,5-dihydro-1-benzoxepin-3(2H)-one is reacted with a primary or secondary amine in an inert solvent. This reaction can be promoted by catalytic amounts of an acid to facilitate the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.orggoogle.com For instance, reaction with N,N-dimethylethylenediamine in toluene (B28343) has been used to prepare 3-(β-Dimethylamino-ethylamino)-1-benzoxepin-5(2H)-one. google.com This methodology allows for the synthesis of a diverse range of substituted benzoxepinamines. rsc.org

Table 2: Reductive Amination of 4,5-Dihydro-1-benzoxepin-3(2H)-one

| Reactant | Amine | Solvent | Product Class |

|---|---|---|---|

| 4,5-Dihydro-1-benzoxepin-3(2H)-one | Primary/Secondary Amines | Toluene | 2,3,4,5-Tetrahydro-1-benzoxepin-3-amines |

| 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione | N,N-Dimethylethylenediamine | Toluene | 3-(β-Dimethylamino-ethylamino)-1-benzoxepin-5(2H)-one |

Functional Group Interconversions on the Benzoxepinone Scaffold

The this compound scaffold serves as a versatile platform for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. These transformations can target the ketone, the aromatic ring, or other positions on the heterocyclic ring.

The carbonyl group at the 3-position is a primary site for functionalization. Beyond reduction and reductive amination, it can undergo other nucleophilic addition reactions. cymitquimica.com For example, the introduction of a boronic ester group at the 9-position of the benzoxepinone core has been documented, creating a precursor for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. vulcanchem.com

Modifications on the benzene ring, such as halogenation, can also be performed. For instance, 7-bromo-3,4-dihydro-1-benzoxepin-5(2H)-one is a known derivative where the bromine atom provides a handle for further synthetic manipulations. cymitquimica.com Additionally, the synthesis of derivatives with substituents at various positions on the benzoxepine ring, such as 3,3-dimethyl-5-(2-pyridyl N-oxide)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol and its substituted analogues, highlights the extensive possibilities for functional group interconversions on this scaffold. google.com These modifications are instrumental in exploring the structure-activity relationships of benzoxepine-based compounds.

Table 3: Examples of Functional Group Interconversions on the Benzoxepinone Scaffold

| Starting Material | Reaction Type | Resulting Functional Group/Derivative |

|---|---|---|

| Benzo-oxepinone core | Miyaura borylation | 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one vulcanchem.com |

| 3,4-dihydro-1-benzoxepin-5(2H)-one | Bromination | 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one cymitquimica.com |

| Substituted 2,3,4,5-tetrahydro-1-benzoxepin-5-one | Nucleophilic addition | 3,3-dimethyl-5-(2-pyridyl N-oxide)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol google.com |

Spectroscopic Characterization Techniques and Applications for 1 Benzoxepin 3 2h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-Benzoxepin-3(2H)-one. Through various NMR experiments, a comprehensive picture of the proton and carbon environments within the molecule can be assembled.

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in the this compound scaffold. The chemical shifts (δ) of the protons are influenced by their electronic environment, and the coupling constants (J) reveal through-bond interactions with neighboring protons.

For the parent compound, 4,5-Dihydro-1-benzoxepin-3(2H)-one, characteristic signals are observed. contaminantdb.cacontaminantdb.ca The protons on the seven-membered ring, specifically the methylene (B1212753) groups at positions 2, 4, and 5, give rise to distinct signals. For instance, in a related compound, 2,3-dihydro-1-benzoxepin-5(4H)-one, the methylene protons at C-2, C-3, and C-4 show specific multiplicities and chemical shifts that are instrumental in confirming the ring structure. cdnsciencepub.com

Derivatives of this compound exhibit predictable changes in their ¹H NMR spectra. For example, the introduction of a substituent on the aromatic ring will alter the chemical shifts and splitting patterns of the aromatic protons. semanticscholar.org Similarly, substitution on the seven-membered ring will directly impact the signals of the adjacent methylene protons.

A representative, though not exhaustive, compilation of ¹H NMR data for related benzoxepinone structures is presented below.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 7-Bromo-2H-1-benzoxepin-5-one | CDCl₃ | OCH₂ | 4.73 | dd | 4.8, 1.2 | semanticscholar.org |

| OCH₂CH= | 6.41 | dt | 11.6, 1.2 | semanticscholar.org | ||

| =CHCO | 6.78 | dt | 11.6, 4.8 | semanticscholar.org | ||

| ArH | 6.98 | d | 8.4 | semanticscholar.org | ||

| ArH | 7.54 | dd | 8.4, 2.4 | semanticscholar.org | ||

| ArH | 8.05 | d | 2.4 | semanticscholar.org | ||

| 9-Methoxy-2H-1-benzoxepin-5-one | CDCl₃ | OCH₃ | 3.90 | s | - | semanticscholar.org |

| OCH₂ | 4.78 | dd | 4.4, 1.4 | semanticscholar.org | ||

| OCH₂CH= | 6.44 | dt | 11.6, 1.4 | semanticscholar.org | ||

| =CHCO | 6.76 | dt | 11.6, 4.4 | semanticscholar.org | ||

| ArH | 7.11 | m | - | semanticscholar.org | ||

| ArH | 7.47 | dd | 6.6, 3.2 | semanticscholar.org | ||

| 7,9-Dichloro-2H-1-benzoxepin-5-one | CDCl₃ | OCH₂ | 4.81 | dd | 4.6, 1.4 | semanticscholar.org |

| OCH₂CH= | 6.41 | dt | 11.8, 1.4 | semanticscholar.org | ||

| =CHCO | 6.80 | dt | 11.8, 4.6 | semanticscholar.org | ||

| ArH | 7.56 | d | 2.6 | semanticscholar.org | ||

| ArH | 7.76 | d | 2.6 | semanticscholar.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. wikipedia.org Each chemically non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. wikipedia.org The carbonyl carbon (C=O) of the ketone at the 3-position is a particularly characteristic downfield signal.

For 4,5-Dihydro-1-benzoxepin-3(2H)-one, the ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the sp³-hybridized carbons of the seven-membered ring. contaminantdb.ca The chemical shifts of these carbons provide definitive evidence for the presence of the benzoxepinone core structure. For instance, in various substituted 2H-1-benzoxepin-5-ones, the carbonyl carbon (C-5) typically appears far downfield in the spectrum. semanticscholar.org

The table below presents typical ¹³C NMR chemical shifts for a selection of benzoxepinone derivatives.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 7-Bromo-2H-1-benzoxepin-5-one | CDCl₃ | C-5 (C=O) | 188.2 | semanticscholar.org |

| C-2 | 68.8 | semanticscholar.org | ||

| Other Carbons | 116.7, 123.4, 131.0, 133.6, 133.9, 137.3, 141.8, 157.9 | semanticscholar.org | ||

| 9-Methoxy-2H-1-benzoxepin-5-one | CDCl₃ | C-5 (C=O) | 190.4 | semanticscholar.org |

| OCH₃ | 56.3 | semanticscholar.org | ||

| C-2 | 69.3 | semanticscholar.org | ||

| Other Carbons | 116.4, 121.9, 123.8, 131.8, 133.7, 141.9, 148.3, 151.4 | semanticscholar.org | ||

| 7,9-Dichloro-2H-1-benzoxepin-5-one | CDCl₃ | C-5 (C=O) | 187.9 | semanticscholar.org |

| C-2 | 69.4 | semanticscholar.org | ||

| Other Carbons | 128.0, 129.1, 129.5, 132.7, 133.0, 134.2, 142.3, 152.9 | semanticscholar.org |

2D NMR techniques are powerful for unambiguously assigning the proton and carbon signals of this compound and its derivatives, especially for complex structures. princeton.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within the molecular structure. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. sdsu.eduresearchgate.net This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduresearchgate.net HMBC is invaluable for piecing together the molecular skeleton by connecting different fragments of the molecule. For example, it can show correlations from the methylene protons to the carbonyl carbon and the aromatic carbons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the stereochemistry and conformation of the molecule. princeton.eduresearchgate.net

The seven-membered ring of the 1-benzoxepin system is conformationally flexible. Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these conformational dynamics. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the interconversion between different conformations, such as chair and twist-boat forms. cdnsciencepub.comresearchgate.net

At higher temperatures, if the conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals. researchgate.net As the temperature is lowered, the rate of interconversion slows down, and it may become possible to "freeze out" individual conformations, leading to the appearance of separate sets of signals for each conformer. cdnsciencepub.comresearchgate.net Analysis of these spectra can provide thermodynamic and kinetic parameters for the conformational equilibrium, such as the energy barrier to ring inversion. numberanalytics.comresearchgate.net Studies on related benzoxepin systems have shown that the presence of substituents can significantly influence the conformational preferences. cdnsciencepub.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in structure elucidation. chemrxiv.org

In addition to providing the molecular formula, HRMS can be used to study the fragmentation patterns of this compound. By analyzing the masses of the fragment ions produced in the mass spectrometer, it is possible to deduce the connectivity of the atoms within the molecule and to confirm the proposed structure. This fragmentation analysis provides complementary information to the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate (stretch or bend). chemistrystudent.com By analyzing the absorption spectrum, one can deduce the presence of key structural components.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure, which includes a ketone, an ether linkage, an aromatic ring, and aliphatic carbons. The most prominent and diagnostic signal is the strong, sharp absorption band corresponding to the carbonyl (C=O) group of the seven-membered cyclic ketone. The aryl-alkyl ether linkage within the oxepin (B1234782) ring also gives rise to characteristic stretches. Furthermore, the presence of both aromatic and aliphatic C-H bonds can be clearly distinguished.

Detailed research findings for the characteristic vibrational frequencies for this compound are summarized in the table below.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H (CH₂) | Stretch | Medium |

| 1725-1705 | Ketone C=O | Stretch | Strong |

| 1610-1580 | Aromatic C=C | Stretch | Medium-Weak |

| 1500-1450 | Aromatic C=C | Stretch | Medium-Weak |

| 1260-1200 | Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | Strong |

| 1075-1020 | Aryl-Alkyl Ether (C-O) | Symmetric Stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. libretexts.orgmsu.edu This absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores—light-absorbing groups. msu.edu

In this compound, the primary chromophores are the benzene (B151609) ring and the carbonyl (C=O) group. The interaction between these groups dictates the molecule's UV-Vis absorption profile. The spectrum is expected to show distinct absorption bands corresponding to two main types of electronic transitions: π→π* and n→π*.

π→π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the benzene ring and are typically observed as high-intensity absorption bands at shorter wavelengths. azooptics.com

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron (n), such as one from the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π→π* transitions. msu.eduazooptics.com

Interactive Table: Electronic Transitions for this compound

| Transition Type | Chromophore | Typical λmax Region (nm) | Molar Absorptivity (ε) |

| π→π | Benzene Ring | ~200-220 | High |

| π→π | Benzene Ring (secondary band) | ~250-280 | Moderate |

| n→π* | Carbonyl Group (C=O) | ~300-330 | Low |

Computational and Theoretical Investigations of 1 Benzoxepin 3 2h One

Conformational Analysis and Energy Landscapes of the Seven-Membered Ring

The seven-membered ring of the 1-benzoxepin-3(2H)-one scaffold is conformationally flexible, capable of adopting several arrangements in space. Computational analysis is crucial for mapping the potential energy surface and identifying the most stable conformers.

Interconversion Between Chair and Twist-Boat Conformations

The conformational landscape of 1-benzoxepin derivatives is primarily dominated by chair (C) and twist-boat (TB) conformations. For the unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin (B8777539), the chair conformation is the most stable form in solution, with the twist-boat conformation not being detected. umich.edu However, the introduction of substituents can significantly alter this equilibrium.

Studies on related systems, such as 2,3-dihydro-2,4-benzodioxepin and 2,3-dihydro-1,5-benzodioxepin, have shown that the fusion of a benzene (B151609) ring to the seven-membered ring stabilizes the TB conformation. cdnsciencepub.com For instance, in 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin derivatives, the twist-boat conformation becomes a significant contributor to the conformational equilibrium. While the parent compound and its methyl derivative exist almost exclusively in chair forms, other derivatives show a notable presence of the TB form. cdnsciencepub.com This indicates a relatively low energy barrier for interconversion between the chair and twist-boat forms, allowing the molecule to readily adopt the most energetically favorable conformation based on its substitution pattern and environment.

Influence of Substituents and Solvent Effects on Conformational Equilibria

Substituents play a pivotal role in determining the conformational preferences of the 1-benzoxepin ring system. The introduction of an electronegative group, such as a fluorine or methoxy (B1213986) group, at the 3-position can lead to the detection of the twist-boat conformation, which can account for approximately 20% of the conformational mixture. umich.edu Specifically, for 3-methoxy-2,3,4,5-tetrahydro-1-benzoxepin, the conformational equilibrium is a mix of chair and twist-boat forms (C:C:TB, 70:20:10). cdnsciencepub.com

Gem-dimethyl substitution at the 3-position also significantly stabilizes the TB conformation. In 3,3-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin, the equilibrium is a 90:10 mixture of chair and twist-boat forms. cdnsciencepub.com This stabilization is attributed to the minimization of strong non-bonding interactions that would be present in a purely chair conformation. cdnsciencepub.com

Solvent effects, while less explicitly detailed in the available literature for this specific compound, are known to influence conformational equilibria by stabilizing more polar conformers. Computational models that incorporate solvent effects, such as the COSMO-RS method, are crucial for accurately predicting these influences on reaction rates and equilibria in solution. mit.edu

Table 1: Conformational Equilibria of 3-Substituted-2,3,4,5-tetrahydro-1-benzoxepin Derivatives

| Substituent at Position 3 | Chair (C) % | Twist-Boat (TB) % | Reference |

|---|---|---|---|

| Unsubstituted | ~100 | Not Detected | umich.edu |

| Methoxy | 90 (total chair) | 10 | cdnsciencepub.com |

| 3,3-Dimethyl | 90 | 10 | cdnsciencepub.com |

| 3,3-Methylmethoxy | 93 (total chair) | 7 | cdnsciencepub.com |

| 3,3-Dimethoxy | 92 | 8 | cdnsciencepub.com |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for a detailed understanding of the electronic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of organic molecules. mdpi.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide reliable results for ground-state molecular structures and other properties. mdpi.com

These calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate quantum chemical parameters like hardness, softness, electronegativity, and electrophilicity. mdpi.com For example, in a related chalcone, DFT studies revealed that oxygen atoms and the π-system were electron-rich areas prone to electrophilic attack. mdpi.com Similar analyses for this compound would highlight the reactivity of the carbonyl group and the aromatic ring.

Furthermore, DFT is employed to compute theoretical ECD spectra to determine the absolute configuration of chiral benzoxepine (B8326511) derivatives by comparing the calculated spectrum with the experimental one. acs.org This has been successfully applied to natural products containing the benzoxepine core. acs.org

Molecular Orbital Theory Applications to Reaction Mechanisms

Molecular Orbital (MO) theory provides a framework for understanding the course of chemical reactions. By analyzing the interactions between the frontier molecular orbitals (HOMO and LUMO) of reactants, chemists can predict the feasibility and stereochemical outcome of a reaction.

In the context of this compound, MO theory can be applied to understand its cycloaddition reactions. For instance, the formation of 1-benzoxepins through the cycloaddition of a benzofuran (B130515) derivative with an alkyne, followed by thermal rearrangement, involves a highly polarized transition state. researchgate.net MO calculations can model this transition state and explain the influence of electron-donating substituents on the reaction rate. researchgate.net

Moreover, MO theory is used in more complex computational systems that model reactions as a series of concerted electron movements from a source orbital to a sink orbital. neurips.cc This approach can be used to predict the products of reactions involving this compound by ranking potential orbital interactions. neurips.cc

Predictive Modeling of Chemical Transformations and Stereoselectivity

Predictive modeling, often employing machine learning techniques, is an emerging area in chemistry that aims to forecast the outcomes of chemical reactions. These models are trained on large datasets of known reactions and can predict the products of new reactions, including their stereoselectivity. neurips.ccmdpi.com

For this compound, predictive models could be used to explore its reactivity with a wide range of reagents. By representing the molecule and reactants as sequences of characters (SMILES strings), machine learning models, such as the Transformer architecture, can predict the likely products of a given reaction. mdpi.com This approach has achieved high accuracy in predicting forward reactions. mdpi.com

These models can also be trained on data from quantum chemical calculations, such as solvation free energies, to predict the effect of solvents on reaction rates. mit.edu This is particularly relevant for understanding and optimizing reactions involving the flexible this compound scaffold. The development of such predictive tools is crucial for accelerating the discovery of new chemical transformations and the synthesis of novel, bioactive molecules based on the benzoxepine framework. researchgate.net

Theoretical Models for Understanding Electronic and Steric Effects

Computational chemistry provides powerful theoretical models for dissecting the intricate interplay of electronic and steric factors that govern the structure, stability, and reactivity of this compound. These in silico methods allow for a detailed examination of molecular properties that are often difficult to probe experimentally. Key theoretical approaches include conformational analysis using molecular mechanics and Density Functional Theory (DFT), as well as electronic structure analysis through Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Conformational Analysis and Steric Effects

The seven-membered oxepine ring fused to a benzene ring is not planar and can adopt several conformations. For the parent ring system, 2,3,4,5-tetrahydro-1-benzoxepin, the two most significant conformations are the chair (C) and the twist-boat (TB). cdnsciencepub.com The fusion of the benzene ring provides a degree of rigidity compared to a simple cycloheptane (B1346806) ring, but a dynamic equilibrium between these forms still exists. researchgate.net

Theoretical models are crucial for understanding the energetic landscape of these conformations. Computational studies on the closely related 2,3,4,5-tetrahydro-1-benzoxepin system have revealed the delicate balance of steric, electrostatic, and stereoelectronic factors that influence the conformational equilibrium. cdnsciencepub.com While the unsubstituted ring and its simple methyl derivative exist almost exclusively in the chair form, the introduction of substituents at the C3 position—analogous to the carbonyl group in this compound—can significantly stabilize the twist-boat conformation. cdnsciencepub.com

| Compound (Substituent at C3) | Conformation | Population (%) | Source |

| 2,3,4,5-tetrahydro-1-benzoxepin | C | ~100 | cdnsciencepub.com |

| 3-methyl | Cₐ:Cₑ | 96:4 | cdnsciencepub.com |

| 3,3-dimethyl | C:TB | 90:10 | cdnsciencepub.com |

| 3-methoxy | Cₐ:Cₑ:TB | 70:20:10 | cdnsciencepub.com |

| 3,3-dimethoxy | C:TB | 92:8 | cdnsciencepub.com |

This interactive table summarizes the conformational distribution for derivatives of 2,3,4,5-tetrahydro-1-benzoxepin, highlighting how substitution at the C3 position influences the equilibrium between Chair (C) and Twist-Boat (TB) forms. Cₐ and Cₑ refer to chair conformations with the substituent in the axial or equatorial position, respectively.

Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for analyzing the electronic structure of organic molecules. researchgate.netmdpi.com By solving approximations of the Schrödinger equation, DFT can be used to optimize the molecular geometry of this compound and calculate a wide range of electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. rsc.org The HOMO, being the orbital from which an electron is most easily donated, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts an electron, points to sites of nucleophilic attack. scirp.org For this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the ether oxygen atom. The LUMO is anticipated to be localized primarily on the carbonyl group, specifically the C=O π* anti-bonding orbital, making the carbonyl carbon the primary electrophilic site. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. scirp.org It plots the electrostatic potential, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, MEP analysis would visualize the high negative potential around the carbonyl oxygen due to its lone pairs, making it a site for electrophilic and hydrogen-bonding interactions. A region of positive potential would be found around the carbonyl carbon, confirming its electrophilicity. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. scirp.org This method quantifies hyperconjugative and resonance interactions, providing insight into molecular stability. In this compound, NBO analysis could quantify the stabilizing interaction between the lone pairs on the ether oxygen and the antibonding orbitals of the adjacent C-C and C-O bonds, as well as the conjugation between the benzene π-system and the ether oxygen.

| Calculated Property | Predicted Value/Location | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; localized on benzene ring/ether O |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability; localized on C=O group |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | ~ 3.0 - 3.5 D | Quantifies overall molecular polarity, directed towards the carbonyl group |

| Most Negative MEP | Carbonyl Oxygen | Site for electrophilic attack and H-bond accepting |

| Most Positive MEP | Carbonyl Carbon | Site for nucleophilic attack |

This interactive table presents hypothetical data from a DFT calculation on this compound, based on values for analogous structures. These parameters provide a quantitative basis for understanding the molecule's electronic behavior and reactivity.

Together, these computational models provide a comprehensive framework for understanding how the fusion of the benzene and oxepine rings, along with the placement of the ketone functionality, dictates the steric and electronic characteristics of this compound.

Advanced Applications and Future Research Directions in Chemical Science

Role as a Synthetic Intermediate for the Construction of Complex Heterocyclic Systems

1-Benzoxepin-3(2H)-one serves as a valuable building block in the synthesis of more intricate heterocyclic systems. Its inherent structural features, including a fused benzene (B151609) ring and a seven-membered oxygen-containing ring with a ketone functionality, provide multiple reactive sites for further chemical transformations.

Researchers have utilized 4,5-dihydro-1-benzoxepin-3(2H)-one for the preparation of 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds. rsc.org The ketone group at the 3-position is a key functional handle, enabling reactions such as condensation with aromatic aldehydes to yield derivatives with extended conjugation. researchgate.net For instance, the condensation of 3,4-dihydro-1-benzoxepin-5(2H)-one with various aromatic aldehydes has been reported to produce a series of compounds. researchgate.net

Furthermore, the benzoxepinone framework can be a precursor to novel polycondensed sulfur heterocycles. The synthesis of 3,4-dihydrothieno[2,3-i] Current time information in Bangalore, IN.benzoxepin-5(2H)-one highlights its role as a key intermediate in creating new, complex heterocyclic architectures. researchgate.net The reactivity of the benzoxepinone nucleus also allows for ring cleavage under certain conditions, such as during attempted N-alkylation of related benzoxazepin-4(5H)-ones, leading to acrylamide (B121943) derivatives. rsc.org This reactivity opens up pathways to different classes of compounds.

The versatility of the benzoxepinone core is further demonstrated by its use in multicomponent reactions. A one-pot synthesis of multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones and 3H-2-benzoxepin-1-ones has been developed, showcasing the efficiency of using benzoxepinone precursors in generating structural diversity. acs.org Strained intermediates, such as those derived from oxacyclic allene (B1206475) precursors, can undergo cycloaddition reactions to form complex heterocyclic products, indicating another sophisticated application of the benzoxepinone scaffold. nih.govacs.org

Development of Novel Chemical Probes and Tools for Mechanistic Studies (excluding biological/medicinal applications)

The unique structure of this compound and its derivatives makes them suitable candidates for the development of chemical probes to investigate reaction mechanisms. The reactivity of the carbonyl group and the potential for substitution on the aromatic ring allow for the introduction of reporter groups or functionalities that can be used to track reaction progress or elucidate mechanistic pathways.

For example, derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and studied. researchgate.net While many studies focus on biological activity, the underlying synthetic transformations and the characterization of these molecules contribute to a deeper understanding of the reactivity of the benzoxepinone system. The synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents involved mechanistic studies that could be conceptually applied to reactions involving benzoxepinone intermediates. beilstein-journals.org These studies utilized techniques like ³¹P{¹H} NMR and [¹⁸O]-labeling to probe reaction pathways. beilstein-journals.org

The development of synthetic methods utilizing fleeting strained intermediates, such as arynes and cyclic allenes, to create complex scaffolds often involves detailed mechanistic investigations. nih.govacs.org The trapping of these reactive intermediates with various agents, including those based on heterocyclic structures, provides insight into their behavior and reactivity. While not directly involving this compound as the probe itself, the principles and techniques used in these studies are highly relevant for designing experiments to understand the mechanisms of reactions involving benzoxepinones.

Applications in Materials Science and Industrial Chemistry (e.g., flavor and odorant agents)

The benzoxepinone structure is of significant interest in materials science and industrial chemistry, particularly in the fragrance industry. mdpi.com A well-known analog, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®, is famous for its distinct marine or "watermelon" odor. researchgate.netlookchem.com This has spurred research into other benzodioxepinone and benzoxepinone derivatives as potential fragrance components.

The olfactory properties of these compounds are closely linked to their molecular structure, including substitutions on the aromatic ring and the conformation of the seven-membered ring. Structure-odor-relationship (SOR) studies on benzodioxepinone analogues have shown that functionality and ring size significantly influence the molecule's conformation and, consequently, its scent.

While direct applications of this compound itself as a flavor or odorant are not widely documented, its structural similarity to known fragrance molecules suggests its potential in this area. The synthesis and olfactory evaluation of various benzodioxepine analogues provide a framework for how derivatives of this compound could be developed and optimized for specific scent profiles. The table below summarizes some related compounds and their reported odor characteristics.

| Compound Name | CAS Number | Reported Odor Profile |

| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®) | 28940-11-6 | Marine, fresh, ozone, "watermelon ketone". researchgate.netlookchem.com |

| Transluzone | Not Available | Marine odorant. |

| Aldolone | Not Available | Marine odorant. |

| Azurone | Not Available | Marine odorant. |

| Aquozone | Not Available | Strong marine, fruity, and green smell. mdpi.com |

Beyond fragrances, the rigid, fused-ring structure of benzoxepinones makes them interesting scaffolds for materials science applications. Their derivatives could potentially be explored for use in polymers, dyes, or other functional materials, although this remains a less explored area of research. The structural characteristics of these compounds, such as the potential for aggregation-induced emission in some derivatives, point towards possible applications in optoelectronic materials. ambeed.com

Future Prospects in the Development of Innovative Synthetic Methodologies for Benzoxepinones

The development of novel and efficient synthetic methods for constructing the benzoxepinone core and its derivatives is an active area of research with significant future potential. researchgate.net Current synthetic strategies often involve multi-step sequences, and there is a continuous drive towards more atom-economical and environmentally benign approaches. nih.gov

Future advancements are likely to focus on several key areas:

Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed cyclocarbonylation reactions, has shown promise for the synthesis of lactones, including benzoxepinones. researchgate.net Further development of catalyst systems, including those based on cooperative catalysis, could lead to more efficient and selective syntheses. ssocj.jp

Enantioselective Synthesis: The development of methods for the asymmetric synthesis of chiral benzoxepinones is crucial, particularly for applications where stereochemistry is important. A recently developed photoenzymatic strategy using an engineered 'ene'-reductase has demonstrated the efficient and highly enantioselective synthesis of various benzoxepinones under visible light. nih.gov This green chemistry approach, which involves a radical-mediated process, opens new avenues for producing enantiopure benzoxepinone derivatives. nih.gov

Multicomponent Reactions (MCRs): As previously mentioned, I-MCR/Wittig sequences have been successfully employed for the one-pot synthesis of benzoxepinone derivatives. acs.org Expanding the scope of MCRs to include a wider range of starting materials and to generate greater structural diversity is a promising direction for future research.

Flow Chemistry: The application of continuous flow technologies to the synthesis of benzoxepinones could offer advantages in terms of scalability, safety, and process control. This would be particularly relevant for the industrial production of benzoxepinone-based fragrances or other materials.

Novel Ring-Closing Strategies: The exploration of new reactions for constructing the seven-membered oxepine ring, such as ring-closing metathesis, continues to be a key area of investigation. mdpi.com Developing versatile strategies for this critical step will enable access to a broader range of substituted benzoxepinones. mdpi.com

The ongoing development of these innovative synthetic methodologies will not only facilitate the synthesis of known benzoxepinones but also enable the creation of novel analogues with tailored properties for a variety of applications in chemical science.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Sodium ethoxide cyclization | Toluene | NaOEt | ~80 | High selectivity, low cost |

| t-BuOK cascade reaction | THF/DMSO | t-BuOK | 60-75 | Transition metal-free |

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Level : Advanced

Methodological Answer :

Contradictions in yields often arise from solvent effects, reagent purity, or unoptimized reaction times. For example, the use of ethanol in early syntheses led to lower yields (~30%) due to solvation of the phenolate intermediate, whereas toluene enhances reactivity by stabilizing the unsolvated anion . To address discrepancies:

- Conduct solvent screening (aprotic vs. protic).

- Validate purity of starting materials via HPLC or NMR.

- Replicate protocols with controlled humidity/temperature.

Contradiction analysis frameworks from qualitative research, such as iterative data triangulation, can isolate variables affecting reproducibility .

What spectroscopic techniques are recommended for characterizing this compound?

Level : Basic

Methodological Answer :

Key techniques include:

- 1H/13C NMR : To confirm ring structure and substituents. NIST data for related benzoxepin derivatives (e.g., 2H-1,5-benzodioxepin) show characteristic shifts for carbonyl groups (δ ~170-190 ppm in 13C) .

- IR Spectroscopy : Detect lactone carbonyl stretches (~1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C9H8O2 for this compound).

- X-ray Crystallography : Resolve ambiguous regiochemistry in substituted derivatives.

What novel catalytic systems have been explored for benzoxepinone synthesis, and how do they compare to traditional methods?

Level : Advanced

Methodological Answer :

Recent advances include electrochemical methods for related heterocycles, such as the rearrangement of 3-hydroxyoxindoles to benzoxazinones using controlled potentials. While not directly applied to benzoxepinones, this approach avoids stoichiometric bases and could be adapted for redox-sensitive intermediates . Transition metal-free protocols (e.g., t-BuOK-catalyzed cascades) are advantageous for reducing metal contamination in pharmaceuticals but may require longer reaction times .

How should researchers approach the purification of this compound to minimize impurities?

Level : Basic

Methodological Answer :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data.

- HPLC Analysis : Monitor impurities using pharmacopeial guidelines (e.g., USP thresholds of ≤0.5% for individual impurities) .

- Low-Temperature Storage : Store derivatives at 0–6°C to prevent degradation, as recommended for benzoxepin analogs .

What computational methods support the mechanistic understanding of benzoxepinone formation?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) can model reaction pathways, such as the energetics of phenolate anion formation in NaOEt-mediated cyclization . Molecular dynamics simulations may predict solvent effects on transition states. For example, toluene’s low polarity stabilizes the unsolvated phenolate, lowering activation energy compared to ethanol. Open-source tools like ORCA or Gaussian are recommended for such studies.

How can researchers integrate this compound into drug discovery pipelines?

Level : Advanced

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., halogenation at C5/C7) to enhance bioactivity.

- Toxicity Screening : Use EPA DSSTox data (e.g., DTXSID60186975 for related benzoic acid derivatives) to predict ecotoxicological profiles .

- Patent Analysis : Search CAS Registry Numbers (e.g., 40288-65-1 for benzodioxolyl ketones) to avoid infringement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.